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[City, State] – October 30, 2025 – This guide provides a detailed comparison of emerging anti-

CD70 therapies against current standard-of-care treatments for specific cancers, including

relapsed or refractory clear cell renal cell carcinoma (ccRCC) and T-cell and B-cell lymphomas.

This document is intended for researchers, scientists, and drug development professionals,

offering a comprehensive overview of efficacy, safety, and mechanistic data to inform ongoing

and future research.

CD70, a tumor necrosis factor (TNF) superfamily member, is expressed on activated

lymphocytes and overexpressed in various hematologic and solid tumors, making it a

compelling therapeutic target.[1] This guide will focus on two primary investigational modalities

targeting CD70: the allogeneic CAR-T cell therapy, CTX130, and the antibody-drug conjugate

(ADC), SGN-75. Their performance will be benchmarked against established first-line and

subsequent-line therapies.

Benchmarking in Relapsed/Refractory Clear Cell
Renal Cell Carcinoma (ccRCC)
The current standard of care for first-line treatment of advanced ccRCC often involves a

combination of an immune checkpoint inhibitor and a tyrosine kinase inhibitor, such as

lenvatinib plus pembrolizumab. For patients who have relapsed or are refractory to prior

therapies, options are more limited, creating a critical need for novel therapeutic approaches.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1676260?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/25142258/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary: ccRCC
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Benchmarking in Relapsed/Refractory Lymphomas
For diffuse large B-cell lymphoma (DLBCL), the standard first-line treatment is the R-CHOP

chemotherapy regimen. In the relapsed or refractory setting, treatment becomes more

challenging, with options including further chemotherapy, stem cell transplantation, and newer

cellular therapies. Anti-CD70 therapies are being investigated in this later-stage setting for

various T-cell and B-cell malignancies.

Quantitative Data Summary: Lymphomas
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Mechanisms of Action
Anti-CD70 therapies employ distinct mechanisms to eliminate cancer cells. CTX130 utilizes

genetically engineered T-cells to directly target and kill CD70-expressing tumor cells. In

contrast, anti-CD70 ADCs like SGN-75 act as a targeted delivery system for a cytotoxic

payload.
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Figure 1: Comparative Mechanisms of Action

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key experimental

findings. Below are summaries of the clinical trial protocols for the therapies discussed.

Protocol: CTX130 (COBALT-RCC Trial)
Study Design: A Phase 1, open-label, multicenter study evaluating the safety and efficacy of

CTX130.[3][4]

Patient Population: Adults (≥18 years) with unresectable or metastatic clear cell RCC who

have experienced treatment failure with both a checkpoint inhibitor and a tyrosine kinase

inhibitor.

Treatment Regimen:

Lymphodepletion: Patients receive a standard chemotherapy regimen of fludarabine (30

mg/m²) and cyclophosphamide (500 mg/m²) intravenously for three consecutive days to

prepare the patient's immune system for the CAR-T cells.[3]
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CTX130 Infusion: Following lymphodepletion, a single intravenous infusion of CTX130 is

administered at dose levels ranging from 3x10⁷ to 9x10⁸ CAR+ T cells.[3]

Primary Endpoints: Incidence of adverse events and dose-limiting toxicities.

Secondary Endpoints: Objective response rate, duration of response, and overall survival.

Protocol: SGN-75 (Phase 1 Trial)
Study Design: A Phase 1, dose-escalation, multicenter study to evaluate safety, tolerability,

pharmacokinetics, and antitumor activity.

Patient Population: Patients with CD70-positive metastatic RCC or relapsed/refractory non-

Hodgkin lymphoma.

Treatment Regimen: SGN-75 was administered intravenously on two different schedules:

Every 3 weeks (q3wk) with dose escalation from 0.3 to 4.5 mg/kg.[1]

Weekly (Days 1, 8, and 15 of a 28-day cycle) at doses of 0.3 or 0.6 mg/kg.[1]

Primary Endpoints: Maximum tolerated dose (MTD) and characterization of the safety profile.

Secondary Endpoints: Objective response rate and duration of response.

Protocol: Lenvatinib + Pembrolizumab (CLEAR Trial)
Study Design: A Phase 3, randomized, open-label, multicenter trial.

Patient Population: Treatment-naïve patients with advanced clear cell RCC.

Treatment Regimen: Patients were randomized to one of three arms. The relevant arm for

this comparison is:

Lenvatinib (20 mg) administered orally once daily, plus Pembrolizumab (200 mg)

administered intravenously every 3 weeks.

Primary Endpoint: Progression-free survival.
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Secondary Endpoints: Overall survival, objective response rate, and safety.

Protocol: R-CHOP Regimen
Study Design: Standard-of-care, not typically administered within a single, unified clinical trial

for this guide's comparative purpose. The regimen is well-established.

Patient Population: Typically used as a first-line treatment for patients with diffuse large B-

cell lymphoma.

Treatment Regimen: A 21-day cycle consisting of:

Rituximab: 375 mg/m² intravenously on Day 1.

Cyclophosphamide: 750 mg/m² intravenously on Day 1.

Doxorubicin (Hydroxydaunorubicin): 50 mg/m² intravenously on Day 1.

Vincristine (Oncovin): 1.4 mg/m² (capped at 2 mg) intravenously on Day 1.

Prednisone: 100 mg orally on Days 1-5.

Typically administered for 6 cycles.

Experimental Workflow Visualization
The process from patient identification to treatment and response assessment follows a

structured workflow, particularly for advanced therapies like CAR-T.
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Figure 2: Generalized Clinical Trial Workflow
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Conclusion
Anti-CD70 targeted therapies, particularly allogeneic CAR-T cells like CTX130, demonstrate

promising clinical activity in heavily pre-treated patient populations with relapsed or refractory

ccRCC and T-cell lymphomas. While the efficacy data from these early-phase trials do not yet

match the outcomes of first-line standard of care in treatment-naïve patients, they represent a

significant potential advancement for patients with limited options. Anti-CD70 ADCs such as

SGN-75 have shown more modest activity, indicating that further optimization may be

necessary. Continued research and larger randomized controlled trials are essential to fully

delineate the therapeutic potential and optimal positioning of these novel agents in the evolving

landscape of cancer treatment.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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